(1R)-1-(1,3-thiazol-5-yl)propan-1-amine
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Overview
Description
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine is an organic compound featuring a thiazole ring attached to a propanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-thiazol-5-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the propanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by amination to introduce the propanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (1R)-1-(1,3-thiazol-5-yl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simple thiazole ring without the propanamine group.
2-Aminothiazole: A thiazole ring with an amino group at the 2-position.
Thiazolidine: A saturated derivative of thiazole.
Uniqueness
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine is unique due to the presence of both the thiazole ring and the propanamine group, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3/t5-/m1/s1 |
InChI Key |
UWMSEEVEIGMHRK-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C1=CN=CS1)N |
Canonical SMILES |
CCC(C1=CN=CS1)N |
Origin of Product |
United States |
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